molecular formula C21H18N2O3 B3422217 PDGFR Tyrosine Kinase Inhibitor II

PDGFR Tyrosine Kinase Inhibitor II

Cat. No.: B3422217
M. Wt: 346.4 g/mol
InChI Key: CZDUJGOCEPWCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-65476, also known as (5-Butanoate-1H-2-indolyl) (1H-2-indolyl)-methanone, is a cell-permeable bis (1H-2-indolyl)-1-methanone compound. It acts as a highly selective, ATP-competitive, and reversible inhibitor of platelet-derived growth factor receptor tyrosine kinase. This compound is primarily used in the study of phosphorylation and dephosphorylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-65476 involves the reaction of indole derivatives under specific conditions. The detailed synthetic route includes:

Industrial Production Methods

Industrial production of D-65476 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

D-65476 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-65476 .

Scientific Research Applications

D-65476 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of phosphorylation and dephosphorylation processes.

    Biology: Investigated for its role in inhibiting platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3.

    Medicine: Explored for its potential in treating diseases such as leukemia by inhibiting the proliferation of TEL-Flt3-transfected cells.

    Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery

Mechanism of Action

D-65476 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3. It competes with ATP for binding to the active site of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-65476 is unique due to its high selectivity and potency as an inhibitor of both platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3. Its ability to sensitize cells to radiation-induced apoptosis and inhibit the proliferation of TEL-Flt3-transfected cells makes it a valuable tool in scientific research .

Properties

IUPAC Name

[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUJGOCEPWCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 2
Reactant of Route 2
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 3
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 4
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 5
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 6
PDGFR Tyrosine Kinase Inhibitor II

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